Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate

Fluoroquinolone Synthesis Regiochemistry API Intermediate

Ensure regulatory compliance in Levofloxacin synthesis and impurity profiling. This specific 2,3,4-trifluorophenyl β-ketoester regioisomer is mandatory for producing the approved API and serves as Levofloxacin Impurity 9 reference standard. Substitution with 2,4,5- or 2,4,6-isomers invalidates ANDA analytical methods and yields unvalidated therapeutics.

Molecular Formula C11H9F3O3
Molecular Weight 246.185
CAS No. 157766-27-3
Cat. No. B569125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate
CAS157766-27-3
Molecular FormulaC11H9F3O3
Molecular Weight246.185
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=C(C(=C(C=C1)F)F)F
InChIInChI=1S/C11H9F3O3/c1-2-17-9(16)5-8(15)6-3-4-7(12)11(14)10(6)13/h3-4H,2,5H2,1H3
InChIKeyIUQMSOWINMALDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate (CAS 157766-27-3) as a Key Levofloxacin Intermediate


Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate (CAS 157766-27-3), with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol, is a fluorinated β-ketoester . It is widely recognized and primarily utilized as a critical intermediate in the industrial synthesis of Levofloxacin (L360000), a broad-spectrum fluoroquinolone antibiotic effective against gram-negative organisms . This specific 2,3,4-trifluorophenyl substitution pattern is a defining structural feature that distinguishes it from other fluorophenyl β-ketoester analogs. The compound is also designated and supplied as Levofloxacin Impurity 9, a key reference standard for pharmaceutical quality control (QC) and analytical method validation [1].

The Scientific and Regulatory Impossibility of Substituting Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate with In-Class Analogs


In pharmaceutical synthesis, the specific regioisomeric substitution pattern on the aromatic ring is non-negotiable. Substituting Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate with other trifluorophenyl β-ketoesters, such as the 2,4,5- or 2,4,6-isomers (CAS 98349-24-7 and 1001922-63-9), would lead to the formation of an entirely different regioisomer of the downstream quinolone antibiotic, resulting in a molecule with unvalidated efficacy, safety, and regulatory status. Furthermore, the target compound is not merely a synthetic intermediate but is also a designated Levofloxacin Impurity 9. For analytical QC and regulatory filings (e.g., ANDA), the use of an authentic, fully characterized reference standard of this specific impurity is a regulatory requirement [1]. Generic substitution with a positional isomer would invalidate analytical methods and fail to meet compendial or ICH guidelines for impurity profiling, as established in validated HPLC methods for Levofloxacin [2].

Verifiable Differentiation: Quantitative Evidence for Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate (CAS 157766-27-3) vs. Analogs


Regioisomeric Specificity in Levofloxacin Synthesis: A Structural Requirement

The compound's 2,3,4-trifluorophenyl substitution pattern is not a functional variable but a fixed structural requirement for the synthesis of Levofloxacin, a $1B+ annual revenue drug . Alternative regioisomers, such as Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate (CAS 98349-24-7) [1] and Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate (CAS 1001922-63-9) [2], possess the same molecular formula and weight but lead to different and pharmaceutically inactive quinolone structures. This renders the 2,3,4-isomer the sole viable building block for this specific, high-volume pharmaceutical application.

Fluoroquinolone Synthesis Regiochemistry API Intermediate

Regulatory Utility as a Designated Impurity Standard (Levofloxacin Impurity 9)

This compound is not just an intermediate; it is a known and designated process-related impurity of Levofloxacin, specifically identified as Levofloxacin Impurity 9 [1]. Its defined role is in analytical method development, method validation (AMV), and QC applications for Abbreviated New Drug Applications (ANDA) or commercial production of Levofloxacin [1]. In contrast, while the 2,4,5-trifluorophenyl isomer (CAS 98349-24-7) is used as an intermediate for other fluoroquinolone derivatives, it is not a designated impurity standard for Levofloxacin .

Pharmaceutical QC Analytical Method Validation Regulatory Compliance

Predicted Physicochemical and Storage Properties

The compound is characterized by predicted physicochemical properties relevant to its handling and storage. It has a predicted boiling point of 285.3±35.0 °C, a density of 1.319±0.06 g/cm³, and a predicted pKa of 10.26±0.50 . Recommended storage is at -20°C . This contrasts with its 2,4,5-regioisomer (CAS 98349-24-7), which is reported as a solid with a melting point of 66-68°C, indicating a different physical state at standard ambient temperatures and requiring different handling procedures .

Physicochemical Properties Stability Logistics

Optimal Application Scenarios for Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate (CAS 157766-27-3) Based on Verifiable Evidence


Industrial-Scale Synthesis of Levofloxacin API

This is the primary and most volume-driven application. Process chemists and production managers should procure this specific regioisomer to ensure the synthesis route yields the correct fluoroquinolone structure with a valid therapeutic profile . Its use is mandated to produce the defined Active Pharmaceutical Ingredient (API), Levofloxacin, a drug with established global regulatory approvals.

Pharmaceutical Quality Control (QC) and Analytical Method Validation

As a known and designated impurity (Levofloxacin Impurity 9), this compound is an essential reference standard for QC laboratories . It is used to develop and validate stability-indicating HPLC methods to ensure Levofloxacin drug substance and product purity meet ICH and compendial (e.g., USP) standards [1]. Its procurement is a regulatory necessity for ANDA filings and commercial batch release testing.

Fluorinated Building Block for Specialized Medicinal Chemistry

Beyond Levofloxacin, the compound's 2,3,4-trifluorophenyl-β-ketoester structure makes it a valuable building block for medicinal chemists designing novel molecules. The presence of fluorine atoms is known to enhance metabolic stability and modulate lipophilicity . Its unique substitution pattern offers a distinct vector for exploring chemical space and synthesizing proprietary analogs in drug discovery programs, providing an alternative to the more common 2,4,5- and 2,4,6-trifluorophenyl motifs [1].

Quote Request

Request a Quote for Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.